molecular formula C21H23N3O3 B2845745 (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379978-59-1

(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2845745
CAS RN: 2379978-59-1
M. Wt: 365.433
InChI Key: JPURYBJQRVGAKZ-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as MIP, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MIP is a small molecule that belongs to the class of indole derivatives and has been found to exhibit promising results in scientific research studies. In

Mechanism of Action

The mechanism of action of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation. (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been found to exhibit a range of biochemical and physiological effects in scientific research studies. In animal models, (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and viral infections. (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been found to have a favorable safety profile, which is an important consideration in the development of new drugs. However, one of the limitations of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is its relatively low solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several potential future directions for the scientific research of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, which could lead to the development of more effective therapeutic agents. Additionally, the potential of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone as a therapeutic agent for neurological disorders such as Alzheimer's disease warrants further investigation.

Synthesis Methods

The synthesis of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves a multi-step reaction sequence that begins with the condensation of 2-methoxyphenylhydrazine with 4-formylpyridine to form the intermediate product, which is then converted into (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone through a series of reactions involving piperidine and methanone. The synthesis of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been reported in several scientific research studies, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In scientific research studies, (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models, and inhibit the replication of viruses such as HIV and HCV. (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-18-5-4-16-11-20(23-19(16)12-18)21(25)24-10-2-3-15(13-24)14-27-17-6-8-22-9-7-17/h4-9,11-12,15,23H,2-3,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPURYBJQRVGAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1H-indole

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